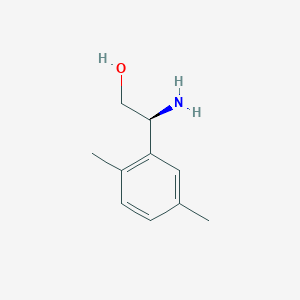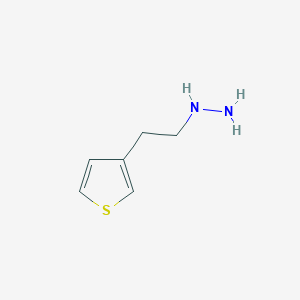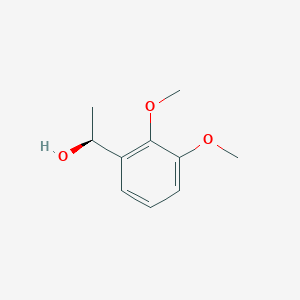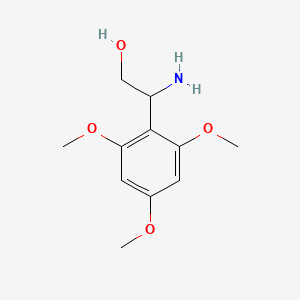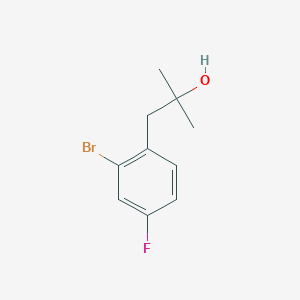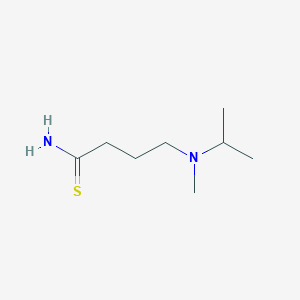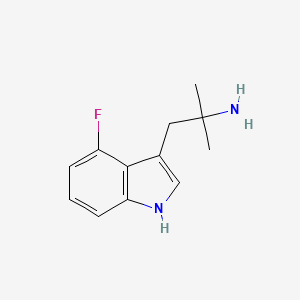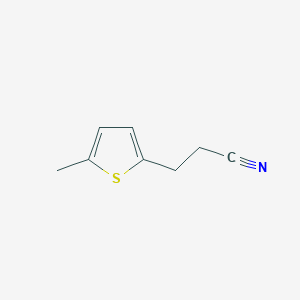
3-(5-Methylthiophen-2-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Methylthiophen-2-yl)propanenitrile is a chemical compound with the molecular formula C8H9NS. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science .
Métodos De Preparación
The synthesis of 3-(5-Methylthiophen-2-yl)propanenitrile typically involves the reaction of 5-methylthiophene-2-carbaldehyde with a suitable nitrile source under specific reaction conditions. One common method is the Knoevenagel condensation reaction, where the aldehyde reacts with malononitrile in the presence of a base such as piperidine. The reaction is usually carried out in an organic solvent like ethanol at room temperature .
Análisis De Reacciones Químicas
3-(5-Methylthiophen-2-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
3-(5-Methylthiophen-2-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3-(5-Methylthiophen-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
3-(5-Methylthiophen-2-yl)propanenitrile can be compared with other thiophene derivatives, such as:
3-(5-Methylthiophen-2-yl)-3-oxopropanenitrile: This compound has a similar structure but contains an additional oxo group, which may confer different chemical and biological properties.
5-Methylthiophene-2-carbaldehyde: This precursor compound lacks the nitrile group and is used in the synthesis of various thiophene derivatives.
Propiedades
Fórmula molecular |
C8H9NS |
|---|---|
Peso molecular |
151.23 g/mol |
Nombre IUPAC |
3-(5-methylthiophen-2-yl)propanenitrile |
InChI |
InChI=1S/C8H9NS/c1-7-4-5-8(10-7)3-2-6-9/h4-5H,2-3H2,1H3 |
Clave InChI |
ZFAKEJYYIHAMFH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


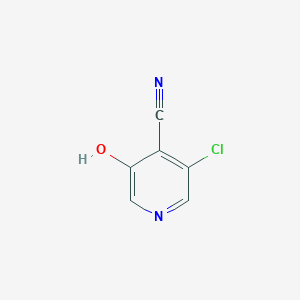
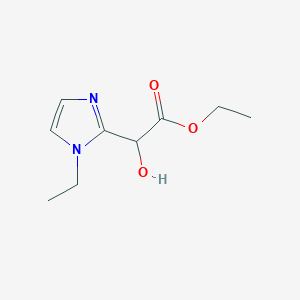
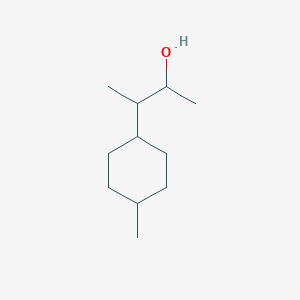

![2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid](/img/structure/B13612381.png)
